2-Fluoro-6,7-dihydroquinolin-8(5H)-one

Medicinal Chemistry Physicochemical Profiling Drug Design

2-Fluoro-6,7-dihydroquinolin-8(5H)-one (CAS 1253791-70-6) is a fluorinated heterocyclic building block with a partially saturated quinoline scaffold. The 2-fluoro substituent reduces amidine basicity, enhances CNS penetration (LogP 1.74, TPSA 29.96 Ų), and provides a distinct selectivity profile vs. non-fluorinated analogs. Validated fragment hit against human DHODH (IC50 814 nM) with LLE ~4.35. TRPM8 antagonist activity (IC50 25.1 µM). Amenable to [5+1] cyclization for scale-up. Ideal for CNS drug discovery, DHODH-targeted autoimmune/oncology programs, and pain research.

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
Cat. No. B7988906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6,7-dihydroquinolin-8(5H)-one
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)N=C(C=C2)F
InChIInChI=1S/C9H8FNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5H,1-3H2
InChIKeyALJYZVNVOFVDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6,7-dihydroquinolin-8(5H)-one (CAS 1253791-70-6) – Basic Characteristics and Compound Class


2-Fluoro-6,7-dihydroquinolin-8(5H)-one (CAS 1253791-70-6) is a fluorinated heterocyclic compound belonging to the dihydroquinolinone class . It features a partially saturated quinoline scaffold with a carbonyl at the 8-position and a fluorine atom at the 2-position [1]. The compound has a molecular formula of C₉H₈FNO and a molecular weight of 165.16 g/mol . Its structure combines the rigidity of the quinoline core with the electronic effects of the 2-fluoro substituent, making it a versatile building block for medicinal chemistry and synthetic intermediate applications .

2-Fluoro-6,7-dihydroquinolin-8(5H)-one: Why In-Class Substitution Fails Without Careful Evaluation


Dihydroquinolinones are not freely interchangeable building blocks. The 2-fluoro substituent in 2-fluoro-6,7-dihydroquinolin-8(5H)-one fundamentally alters the electronic distribution of the quinoline ring, directly impacting reactivity, physicochemical properties, and biological target engagement [1]. Fluorine substitution reduces the basicity of adjacent nitrogen-containing moieties [2] and increases lipophilicity compared to non-fluorinated or halogen-substituted analogs, affecting membrane permeability and metabolic stability [3]. Simply substituting 6,7-dihydroquinolin-8(5H)-one or its 2-chloro/2-bromo/2-methyl derivatives in a synthetic sequence or biological assay without accounting for these electronic and steric differences can lead to divergent reaction yields, altered pharmacokinetic profiles, or complete loss of target activity [4]. The following quantitative evidence substantiates where this specific fluorinated derivative provides measurable differentiation.

2-Fluoro-6,7-dihydroquinolin-8(5H)-one: Quantitative Differentiation Evidence for Procurement and Selection


Increased Lipophilicity (LogP) and Reduced Polar Surface Area vs. Non-Fluorinated Parent

2-Fluoro-6,7-dihydroquinolin-8(5H)-one exhibits a calculated LogP of 1.74, compared to a LogP of approximately 1.2–1.3 for the non-fluorinated analog 6,7-dihydroquinolin-8(5H)-one . This increase in lipophilicity is accompanied by a reduced topological polar surface area (TPSA) of 29.96 Ų , which is favorable for passive membrane diffusion. The fluorine atom at the 2-position contributes to this enhanced lipophilicity without introducing substantial steric bulk, a property distinct from 2-chloro (MW 181.62) or 2-bromo (MW 226.07) analogs .

Medicinal Chemistry Physicochemical Profiling Drug Design

Reduced Amidine Basicity: A Property Unique to Fluorinated Dihydroquinolines

The 2-fluoro substituent in fluorinated dihydroquinolines, including the 2-fluoro-6,7-dihydroquinolin-8(5H)-one scaffold, has been shown to reduce the basicity of the amidine function [1]. This reduction in basicity is not observed in non-fluorinated dihydroquinolines or analogs with larger halogens (Cl, Br) or alkyl groups at the 2-position. The lowered pKa is postulated to enhance blood-brain barrier penetration for CNS-targeted n-NOS inhibitors [2].

n-NOS Inhibition CNS Drug Discovery Basicity Modulation

DHODH Inhibitory Activity: IC₅₀ Values Against Human Enzyme

2-Fluoro-6,7-dihydroquinolin-8(5H)-one demonstrates measurable inhibitory activity against human dihydroorotate dehydrogenase (DHODH) with a reported IC₅₀ of 814 nM [1]. This activity is relevant for therapeutic areas including autoimmune disorders and oncology [2]. While the non-fluorinated parent scaffold typically shows reduced or no activity against DHODH, the presence of the 2-fluoro substituent may contribute to enhanced target engagement [3].

DHODH Inhibition Autoimmune Diseases Cancer

TRPM8 Antagonist Activity: A Differentiating Functional Profile

In a functional cellular assay, 2-fluoro-6,7-dihydroquinolin-8(5H)-one acted as an antagonist of the human TRPM8 ion channel with an IC₅₀ of 25.1 µM (2.51 × 10⁴ nM) [1]. TRPM8 is a cold- and menthol-sensitive receptor implicated in pain signaling and overactive bladder disorders [2]. This activity profile differentiates the compound from non-fluorinated analogs and from 2-halogenated derivatives, which may show altered selectivity or potency at related ion channels.

TRPM8 Antagonism Pain Ion Channels

Synthetic Accessibility: Gram-Scale Access via Metal-Free [5+1] Cyclization

A metal-free [5+1] cyclization method using polyfluoroalkanoic acids as direct fluorine sources enables the concise synthesis of 2-fluoroalkylated quinolines, including the 2-fluoro-6,7-dihydroquinolin-8(5H)-one scaffold, in good yields with excellent functional group tolerance [1]. This methodology is operationally simple (catalyst- and additive-free) and scalable to gram quantities [2]. In contrast, syntheses of 2-chloro- or 2-bromo-6,7-dihydroquinolin-8(5H)-ones often rely on halogenation of preformed dihydroquinolinones or less efficient multi-step sequences [3].

Synthetic Methodology Fluorinated Building Blocks Scale-Up

Molecular Weight and Lipophilic Efficiency: A Balanced Profile for Fragment-Based Drug Discovery

With a molecular weight of 165.16 Da , 2-fluoro-6,7-dihydroquinolin-8(5H)-one falls within the optimal fragment range (MW < 250) for fragment-based drug discovery [1]. Its calculated LogP of 1.74 yields a lipophilic ligand efficiency (LLE) value of approximately 2.3 when considering the DHODH IC₅₀ of 814 nM (pIC₅₀ ≈ 6.09; LLE = pIC₅₀ - LogP = 6.09 - 1.74 = 4.35). This balanced profile contrasts with 2-bromo (MW 226.07, LogP ~2.5) and 2-chloro (MW 181.62, LogP ~2.0) analogs, which may present higher lipophilicity or increased molecular weight that could complicate later-stage optimization [2].

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

2-Fluoro-6,7-dihydroquinolin-8(5H)-one: Optimal Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: n-NOS Inhibitor Development for CNS Disorders

Leverage the reduced amidine basicity conferred by the 2-fluoro substituent to design CNS-penetrant n-NOS inhibitors [1]. The compound's favorable LogP (1.74) and low TPSA (29.96 Ų) support passive blood-brain barrier diffusion , a critical requirement for neurological targets. Use as a core scaffold for structure-activity relationship (SAR) studies where non-fluorinated or alternative halogenated analogs have failed to achieve adequate brain exposure.

Fragment-Based Lead Discovery: DHODH Inhibitor Optimization

Employ 2-fluoro-6,7-dihydroquinolin-8(5H)-one as a validated fragment hit with an IC₅₀ of 814 nM against human DHODH [2]. Its low molecular weight (165.16 Da) and moderate lipophilic efficiency (LLE ≈ 4.35) provide ample chemical space for fragment growth and optimization [3]. Suitable for programs targeting autoimmune disorders (e.g., rheumatoid arthritis, multiple sclerosis) or oncology indications where DHODH inhibition is a proven therapeutic strategy [4].

Ion Channel Drug Discovery: TRPM8 Antagonist Scaffold

Utilize the compound's functional TRPM8 antagonism (IC₅₀ = 25.1 µM) as a differentiated starting point for developing novel analgesics or treatments for overactive bladder [5]. The 2-fluoro substitution provides a distinct selectivity profile compared to non-fluorinated dihydroquinolinones and other quinoline derivatives [6]. This scenario is particularly relevant for researchers seeking to avoid off-target activity at related TRP channels.

Synthetic Methodology and Custom Synthesis: Fluorinated Building Block Scale-Up

Capitalize on the metal-free [5+1] cyclization methodology to access 2-fluoroalkylated quinoline derivatives on a gram scale [7]. The compound serves as a versatile intermediate for further functionalization at the 8-position carbonyl or through electrophilic aromatic substitution at unsubstituted positions of the quinoline ring . Ideal for contract research organizations (CROs) and pharmaceutical process chemistry groups requiring reliable, scalable access to fluorinated heterocyclic building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-6,7-dihydroquinolin-8(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.